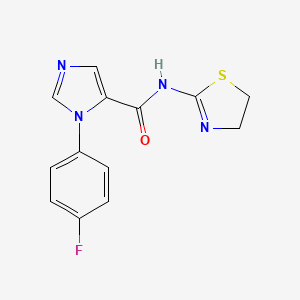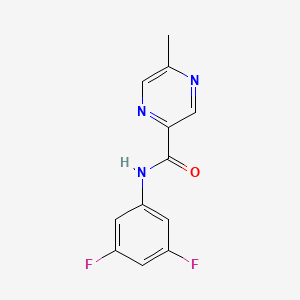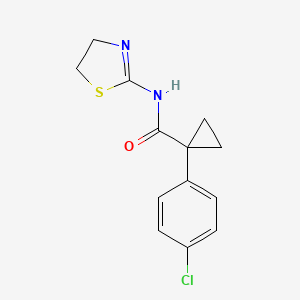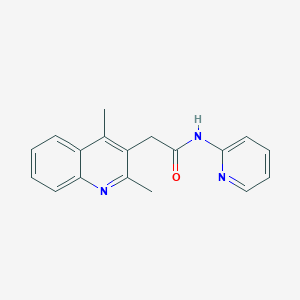
pyridin-2-ylmethyl 1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-ylmethyl 1H-indazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indazole derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of pyridin-2-ylmethyl 1H-indazole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, such as the NF-κB pathway and MAPK pathway. This compound has also been reported to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
Pyridin-2-ylmethyl 1H-indazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridin-2-ylmethyl 1H-indazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily assessed using various in vitro and in vivo assays. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on pyridin-2-ylmethyl 1H-indazole-3-carboxylate. One potential direction is to investigate its anticancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of novel derivatives of this compound with improved pharmacological properties is another potential direction for future research.
Métodos De Síntesis
The synthesis of pyridin-2-ylmethyl 1H-indazole-3-carboxylate involves the reaction of indazole-3-carboxylic acid with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield and purity of the product can be optimized by controlling the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
Pyridin-2-ylmethyl 1H-indazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been reported to possess antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
pyridin-2-ylmethyl 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19-9-10-5-3-4-8-15-10)13-11-6-1-2-7-12(11)16-17-13/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSDWFRWFNYLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![3-[[(1-Benzylpyrazol-4-yl)methyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454321.png)



![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)

![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)